NAME
|
Buckwald-Hartwig amination
|
Name
|
|
Quantity
|
100 nmol
|
Type
|
reagent
|
Smiles
|
c1ccc2oncc2c1
|
Name
|
|
Quantity
|
0.2 μL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Addition Order |
1 |
Name
|
|
Quantity
|
100 nmol
|
Type
|
limiting reactant
|
Smiles
|
COc1ccc(Cl)cc1
|
Name
|
|
Quantity
|
0.2 μL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Addition Order |
1 |
Name
|
XPhos
|
Quantity
|
10 nmol
|
Type
|
catalyst
|
Smiles
|
CC(C)c1cc(C(C)C)c(-c2ccccc2P(C2CCCCC2)(C2CCCCC2)->[Pd]2(OS(=O)(=O)C(F)(F)F)<-Nc3ccccc3-c3ccccc32)c(C(C)C)c1
|
Name
|
|
Quantity
|
0.2 μL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Addition Order |
1 |
Name
|
|
Quantity
|
100 nmol
|
Type
|
limiting reactant
|
Smiles
|
Cc1ccc(N)cc1
|
Name
|
|
Quantity
|
0.2 μL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Addition Order |
1 |
Control Type
|
WELL_PLATE
|
Setpoint
|
12.5 μL
|
Details
|
Corning 1536-well plates (Corning Echo qualified, Cat. No. 3730, Cyclic OlefinCopolymer
COC, 12.5 µL-wells, flat bottom, clear)
|
Material
|
PLASTIC: Cyclic Olefin Copolymer (COC)
|
Attachments
|
CUSTOM: perfluoroalkoxy alkane (PFA) mat (Analytical Sales, Cat. No. 96981)
CUSTOM: silicon rubber mat (Analytical Sales, Cat. No. 96982)
CUSTOM: clamp (Arctic White, Cat. No. AWSC-051001)
|
Type
|
GLOVE_BOX
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Control Type
|
SEALED
|
Details
|
Upon dosing, the 1536-well plates were covered by a perfluoroalkoxy alkane (PFA) mat
(Analytical Sales, Cat. No. 96981), followed by a silicon rubber mat (Analytical Sales, Cat. No.
96982) and then secured with a clamp (Arctic White, Cat. No. AWSC-051001)
|
Atmosphere
|
NITROGEN: MBraun glovebox operating with a constant N2 purge (oxygen typically < 5 ppm)
|
Type | Time | Pressure |
---|
Type
|
ADDITION
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COc1ccc(Nc2ccc(C)cc2)cc1
|
Type | Value | Analysis |
---|---|---|
YIELD | 0.8503584% | UPLC |
Type
|
LC
|
Details
|
Reactions were analyzed using a Waters Acquity UPLC. Column: Acquity UPLC BEH C18 1.7 µm 2.1 x 50 mm (Part No. 186002350), pH 3.5 Stock Solution: 12.6 g ammonium formate + 7.9 mL formic acid to 1 L water, Mobile Phase A: 40 mL pH 3.5 stock solution + 3960 mL Water, Mobile Phase B: 40 mL pH 3.5 stock solution + 360 mL Water + 3600 mL MeCN, Strong Wash: 300 mL IPA + 693 mL MeCN + 7 mL pH 3.5 stock solution, Weak Wash: 99 mL MeCN + 891 mL Water + 10 mL pH 3.5 stock solution. The instrument was equipped with an SQD detector with electrospray S4 ionization (ESI) source in the positive mode. High throughput data analysis was performed using Virscidian Analytical Studio software.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |